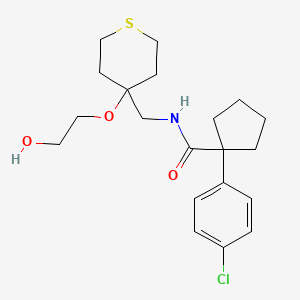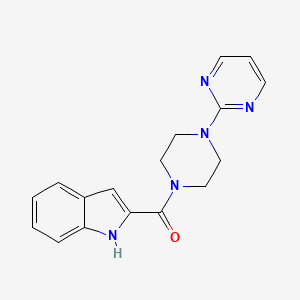
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone” is a compound that belongs to the class of organic compounds known as indole derivatives . The indole nucleus is found in many important synthetic drug molecules and has been shown to bind with high affinity to multiple receptors, making it useful in developing new derivatives .
Wirkmechanismus
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone exerts its therapeutic effects by inhibiting the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the B-cell receptor signaling pathway. BTK is essential for the survival and proliferation of B-cells, which play a crucial role in the pathogenesis of various diseases. By inhibiting BTK activity, this compound can suppress the proliferation and survival of B-cells, leading to the inhibition of disease progression.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It can inhibit the proliferation and survival of cancer cells, suppress the production of pro-inflammatory cytokines, and reduce the activity of autoimmune cells. These effects are mediated through the inhibition of BTK activity and downstream signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has several advantages for lab experiments, including its high potency, specificity, and selectivity for BTK inhibition. It can be easily synthesized and purified, making it a suitable candidate for drug development. However, its limitations include its poor solubility in water and low bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has several potential future directions for research. These include the development of novel analogs with improved solubility and bioavailability, the investigation of its efficacy in combination with other therapies, and the exploration of its potential therapeutic applications in other diseases beyond cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanisms of action and downstream signaling pathways affected by this compound.
Synthesemethoden
The synthesis of 1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone involves the reaction of 2-aminopyrimidine, 1-(chloromethyl)-1H-indole, and piperazine in the presence of a suitable solvent and a base. The reaction is carried out under reflux conditions for several hours to yield the desired product. The purity and yield of the product can be improved by using appropriate purification techniques.
Wissenschaftliche Forschungsanwendungen
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in the progression of these diseases.
Eigenschaften
IUPAC Name |
1H-indol-2-yl-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O/c23-16(15-12-13-4-1-2-5-14(13)20-15)21-8-10-22(11-9-21)17-18-6-3-7-19-17/h1-7,12,20H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVOVVHLQZSIMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3-bromophenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2660796.png)
![2-methyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B2660797.png)
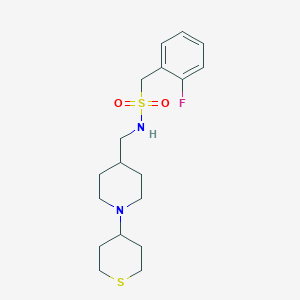

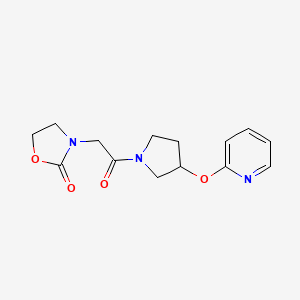
![(2Z)-2-[(2,4-difluorophenyl)imino]-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2660806.png)
![1-[(3,4-Dichlorophenyl)methyl]-5-methyl-3-nitropyrazole](/img/structure/B2660807.png)

![4-bromo-2-[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]phenyl morpholine-4-carboxylate](/img/structure/B2660811.png)
![1-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B2660812.png)
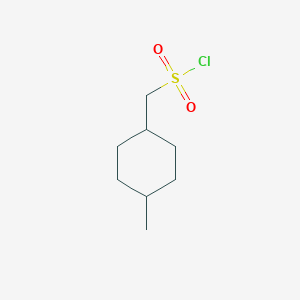
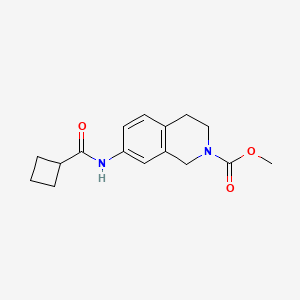
![Benzyl (2-((1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)amino)-2-oxoethyl)carbamate](/img/structure/B2660817.png)
